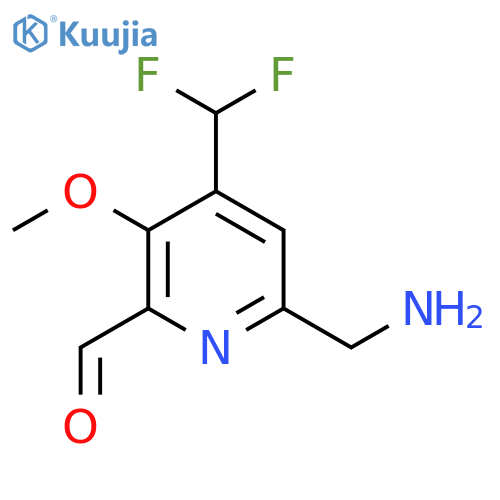

Cas no 1361732-10-6 (6-(Aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxaldehyde)

1361732-10-6 structure

商品名:6-(Aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxaldehyde

CAS番号:1361732-10-6

MF:C9H10F2N2O2

メガワット:216.184709072113

CID:4932108

6-(Aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-(Aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxaldehyde

-

- インチ: 1S/C9H10F2N2O2/c1-15-8-6(9(10)11)2-5(3-12)13-7(8)4-14/h2,4,9H,3,12H2,1H3

- InChIKey: PXXZRWMDLXDYIK-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC(CN)=NC(C=O)=C1OC)F

計算された属性

- せいみつぶんしりょう: 216.07103389 g/mol

- どういたいしつりょう: 216.07103389 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 216.18

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 65.2

6-(Aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022001263-500mg |

6-(Aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxaldehyde |

1361732-10-6 | 97% | 500mg |

$931.00 | 2022-04-03 | |

| Alichem | A022001263-1g |

6-(Aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxaldehyde |

1361732-10-6 | 97% | 1g |

$1,646.40 | 2022-04-03 |

6-(Aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxaldehyde 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

1361732-10-6 (6-(Aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxaldehyde) 関連製品

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬